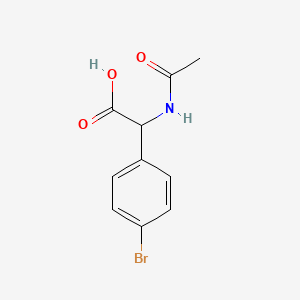

2-Acetamido-2-(4-bromophenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO3 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

2-acetamido-2-(4-bromophenyl)acetic acid |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |

InChI Key |

VWLYVLCKSWLEIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Acetamido 2 4 Bromophenyl Acetic Acid

Established Synthetic Pathways for Aryl Acetic Acid Scaffolds

The core structure of the target molecule is a 4-bromophenylacetic acid derivative. The synthesis of this scaffold can be approached by either forming the carboxylic acid on a pre-existing brominated aromatic ring or by introducing the 4-bromophenyl group onto an acetic acid synthon.

A common strategy for the synthesis of aryl acetic acids begins with a readily available brominated aromatic compound. For instance, 4-bromotoluene (B49008) can serve as an economical starting material. quickcompany.in A typical sequence involves the radical bromination of the benzylic position of 4-bromotoluene to yield 4-bromobenzyl bromide. This intermediate can then be converted to 4-bromophenylacetonitrile (B126402) via nucleophilic substitution with a cyanide salt, such as sodium cyanide. quickcompany.inwikipedia.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired 4-bromophenylacetic acid. quickcompany.inwikipedia.org

Another approach involves the direct α-C-H functionalization of an existing aryl acetic acid. For example, a late-stage bromination of aryl acetic acids can be achieved catalytically. This method transforms the aryl acetic acid into an enediolate intermediate, which then undergoes electrophilic bromination. researchgate.netbohrium.com

| Starting Material | Key Intermediates | Final Product | Reference |

| 4-Bromotoluene | 4-Bromobenzyl bromide, 4-Bromophenylacetonitrile | 4-Bromophenylacetic acid | quickcompany.in |

| Phenylacetic acid | - | 4-Bromophenylacetic acid | wikipedia.org |

| Aryl Acetic Acid | Enediolate intermediate | α-Bromo Aryl Acetic Acid | researchgate.netbohrium.com |

Alternatively, the 4-bromophenyl group can be introduced onto a pre-functionalized two-carbon scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, the α-arylation of aryl acetic acid derivatives can be accomplished using aryl bromides or chlorides. organic-chemistry.org This deprotonative cross-coupling process involves the formation of dienolate intermediates which then react with the aryl halide. organic-chemistry.org

The Strecker synthesis, a classic method for producing α-amino acids, can be adapted to generate the amino acid precursor to the target molecule. wikipedia.orgmasterorganicchemistry.comjk-sci.comnews-medical.net This reaction involves the condensation of an aldehyde (in this case, 4-bromobenzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield 2-amino-2-(4-bromophenyl)acetic acid. wikipedia.orgmasterorganicchemistry.com This amino acid is the direct precursor for the final acetylation step.

The Ugi four-component condensation reaction (U-4CC) also provides a convergent route to α-aminoacyl amide derivatives, which can be precursors to the target molecule. nih.govorganic-chemistry.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step. organic-chemistry.org By using 4-bromobenzaldehyde (B125591), ammonia (or a suitable amine), and an appropriate isocyanide and carboxylic acid, a scaffold related to the target compound can be rapidly assembled.

| Reaction Type | Key Reactants | Intermediate/Product | Reference |

| Palladium-catalyzed α-arylation | Aryl acetic acid derivative, 4-bromoaryl halide | α-(4-bromophenyl)acetic acid derivative | organic-chemistry.org |

| Strecker Synthesis | 4-Bromobenzaldehyde, Ammonia, Cyanide | 2-Amino-2-(4-bromophenyl)acetonitrile | wikipedia.orgmasterorganicchemistry.comjk-sci.comnews-medical.net |

| Ugi Reaction | 4-Bromobenzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide derivative | nih.govorganic-chemistry.org |

Strategies for Incorporating the Acetamido Group

Once the 2-amino-2-(4-bromophenyl)acetic acid core is synthesized, the final step is the introduction of the acetamido group. This is typically achieved through acylation of the amino group.

Direct acetylation of the amino group of 2-amino-2-(4-bromophenyl)acetic acid is a straightforward method. Acetyl chloride is a common and reactive acetylating agent. ias.ac.in The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While highly reactive, methodologies have been developed for the efficient use of acetyl chloride in aqueous media, such as a brine solution with a weak base like sodium acetate. ias.ac.in Acetic anhydride (B1165640) is another widely used reagent for this transformation.

The acylation activity of acetic acid itself can be enhanced by forming an intermediate aromatic ester. osti.gov This approach, often catalyzed by acid zeolites, involves the formation of an acylium ion which then effects the C-C bond formation. osti.gov

| Acetylating Agent | Reaction Conditions | Key Features | Reference |

| Acetyl Chloride | Brine solution, sodium acetate | Utilizes a highly reactive but inexpensive reagent in an environmentally benign solvent. | ias.ac.in |

| Acetic Anhydride | Various, often with a base | A common and effective, though less reactive, alternative to acetyl chloride. | |

| Acetic Acid with Acid Zeolites | Formation of intermediate aromatic ester | Enhances the acylation activity of acetic acid. | osti.gov |

Modern amide bond formation often relies on the use of coupling reagents to activate the carboxylic acid functionality of acetic acid for reaction with the amine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for this purpose. Boron-based reagents, like B(OCH2CF3)3, have also emerged as effective catalysts for the direct amidation of carboxylic acids with amines. acs.orgacs.orgucl.ac.uk These methods often proceed under mild conditions and can be highly chemoselective. ucl.ac.uk

The Ugi reaction, as mentioned earlier, can also be considered a method for the simultaneous formation of the α-amino acid backbone and the amide bond, leading to an N-acylated product in a single step. mdpi.comdntb.gov.ua

| Method | Reagents/Catalysts | Key Features | Reference |

| Coupling Reagents | HBTU, Hünig's base | Efficient amidation of carboxylate salts with amines. | organic-chemistry.org |

| Boron-based Catalysis | B(OCH2CF3)3, Phenylboronic acid | Catalytic, direct amidation under mild conditions. | acs.orgacs.orgucl.ac.ukunimi.it |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Convergent, one-pot synthesis of N-acylated amino acid derivatives. | mdpi.comdntb.gov.ua |

Enantioselective Synthesis Approaches for Chiral Analogs

Since the α-carbon of 2-acetamido-2-(4-bromophenyl)acetic acid is a stereocenter, the development of enantioselective syntheses is of significant interest.

Several strategies have been developed for the asymmetric Strecker reaction. acs.org These methods often employ chiral auxiliaries or asymmetric catalysts to induce stereoselectivity in the formation of the α-aminonitrile intermediate. acs.org For example, using a chiral amine like (R)-phenylglycine amide as a chiral auxiliary can lead to a diastereoselective Strecker reaction, where one diastereomer preferentially crystallizes from the reaction mixture. acs.org

The Ugi reaction can also be rendered enantioselective through the use of chiral components. acs.org For instance, a chiral amine or a chiral carboxylic acid can act as a chiral auxiliary, directing the stereochemical outcome of the reaction. This has been successfully applied to the synthesis of both D- and L-α-amino acid derivatives with high stereoselectivity. acs.org

Furthermore, catalytic asymmetric synthesis provides a powerful route to chiral α-amino acids and their derivatives. scilit.comnih.govacs.orgnih.govchemrxiv.orgsemanticscholar.org This can involve the use of chiral catalysts, such as chiral ammonium (B1175870) salts, for asymmetric α-halogenation of precursor molecules, or transition metal catalysts with chiral ligands for various bond-forming reactions. nih.gov

| Approach | Method | Key Features | Reference |

| Asymmetric Strecker Synthesis | Use of chiral auxiliaries (e.g., (R)-phenylglycine amide) | Crystallization-induced asymmetric transformation to yield diastereomerically pure α-amino nitriles. | acs.org |

| Asymmetric Ugi Reaction | Use of chiral amines or carboxylic acids as auxiliaries | Highly stereoselective synthesis of α-amino acid derivatives. | acs.org |

| Catalytic Asymmetric Synthesis | Chiral catalysts (e.g., ammonium salts, transition metal complexes) | Enantioselective α-functionalization and bond formation. | scilit.comnih.govacs.orgnih.govchemrxiv.orgsemanticscholar.org |

Exploration of Green Chemistry Principles in Synthetic Route Design

A logical, albeit traditional, approach to synthesizing 2-Acetamido-2-(4-bromophenyl)acetic acid would be a multi-step process beginning with 4-bromobenzaldehyde. A potential pathway involves the Strecker synthesis to introduce the amino group, followed by acetylation. masterorganicchemistry.comwikipedia.org This conventional route serves as a baseline for identifying areas of improvement from a green chemistry perspective.

Conventional Synthetic Route Analysis:

Step 1: Strecker Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile. This step typically involves reacting 4-bromobenzaldehyde with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source, such as potassium cyanide (KCN). masterorganicchemistry.com

Step 2: Hydrolysis. The resulting α-aminonitrile is then hydrolyzed, usually under strong acidic or basic conditions, to form the α-amino acid, 2-amino-2-(4-bromophenyl)acetic acid. masterorganicchemistry.com

Step 3: Acetylation. The final step is the N-acetylation of the amino acid using an acetylating agent like acetic anhydride in a suitable solvent to yield the target compound.

Applying Green Chemistry Principles for Route Improvement:

The conventional route, while chemically effective, presents several challenges from a sustainability standpoint. The use of highly toxic cyanide salts is a major drawback. Furthermore, the process often involves stoichiometric reagents, harsh reaction conditions, and potentially hazardous solvents, leading to significant waste and poor atom economy. sphinxsai.com

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. sphinxsai.com In the acetylation step, using acetic anhydride results in the formation of an acetic acid molecule as a byproduct for every molecule of product formed. This leads to a suboptimal atom economy.

A greener alternative would be a catalytic process that directly utilizes a more benign acetyl source with higher atom efficiency. For instance, a reaction with acetic acid that produces only water as a byproduct would be superior.

Table 1: Comparison of Atom Economy for the Acetylation Step

| Acetylating Agent | Byproduct | Molecular Weight of Product (C₁₀H₁₀BrNO₃) | Sum of Molecular Weights of Reactants | Atom Economy (%) |

| Acetic Anhydride | Acetic Acid | 272.10 g/mol | (C₈H₈BrNO₂ + C₄H₆O₃) = 230.07 + 102.09 = 332.16 g/mol | (272.10 / 332.16) * 100 ≈ 81.9% |

| Acetic Acid (Hypothetical Catalytic) | Water | 272.10 g/mol | (C₈H₈BrNO₂ + C₂H₄O₂) = 230.07 + 60.05 = 290.12 g/mol | (272.10 / 290.12) * 100 ≈ 93.8% |

Use of Catalysis and Safer Reagents: The reliance on stoichiometric and hazardous reagents in the Strecker synthesis is a primary concern. Green chemistry encourages the use of catalytic methods. mdpi.com Research into asymmetric Strecker reactions has identified chiral catalysts that can not only facilitate the reaction but also control stereochemistry, potentially eliminating the need for chiral resolution steps later in the synthesis. organic-chemistry.org Furthermore, replacing cyanide with a less toxic C1 source is an active area of research. One-pot catalytic syntheses that combine the formation of the imine and the addition of the cyano group under milder conditions are being developed. organic-chemistry.org

Benign Solvents and Conditions: Traditional organic syntheses often employ volatile organic compounds (VOCs) as solvents. Exploring the use of safer solvents such as water, ethanol, or even solvent-free conditions aligns with green chemistry principles. mdpi.comorganic-chemistry.org For example, performing the Strecker reaction in water, potentially with the aid of a surfactant or a phase-transfer catalyst, could significantly reduce the environmental impact. organic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction times, increase yields, and reduce solvent use. mdpi.com

Waste Reduction: By optimizing atom economy and employing catalytic reagents, the amount of waste generated is inherently reduced. For instance, in the conventional synthesis of 4-bromophenylacetic acid (a potential precursor) from 4-bromotoluene, the process can involve bromination followed by reaction with potassium cyanide and subsequent hydrolysis. quickcompany.in Each step generates byproducts and waste streams. A more direct, catalytic carbonylation of 4-bromobenzyl bromide would represent a greener alternative by reducing the number of steps and the use of toxic cyanide.

Advanced Spectroscopic and Spectrometric Characterization of 2 Acetamido 2 4 Bromophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Acetamido-2-(4-bromophenyl)acetic acid would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. Expected signals would include a singlet for the acetyl methyl (CH₃) protons, a singlet for the methine (CH) proton, a singlet or exchangeable signal for the amide (NH) proton, and signals for the aromatic protons on the 4-bromophenyl ring, likely appearing as two doublets. The carboxylic acid proton would also produce a characteristic, often broad, singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environment. For 2-Acetamido-2-(4-bromophenyl)acetic acid, distinct signals would be expected for the methyl carbon of the acetamido group, the methine carbon, the carbonyl carbons of both the amide and the carboxylic acid, and the carbons of the 4-bromophenyl ring, including the carbon atom bonded to the bromine.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment

Two-dimensional NMR techniques are used to establish the connectivity between atoms. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show correlations between protons and the carbon atoms they are directly attached to. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for confirming the assembly of the molecular fragments into the final structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For 2-Acetamido-2-(4-bromophenyl)acetic acid, these techniques would be expected to show characteristic absorption or scattering bands for:

O-H stretch of the carboxylic acid, typically a very broad band.

N-H stretch of the amide.

C=O stretches for both the carboxylic acid and the amide groups, which would appear at distinct frequencies.

C-H stretches for the aromatic and aliphatic portions of the molecule.

C-N and C-O stretches .

Aromatic C=C bending vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of 2-Acetamido-2-(4-bromophenyl)acetic acid would show a molecular ion peak corresponding to its molecular weight (272.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would help to confirm the structure by showing the loss of specific groups, such as the acetyl or carboxyl groups.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the electronic transitions within the structure. The spectrum of 2-Acetamido-2-(4-bromophenyl)acetic acid would be dominated by the absorption of the 4-bromophenyl chromophore. The position and intensity of the absorption maxima would provide information about the conjugated π-electron system of the aromatic ring.

Computational and Quantum Chemical Studies of 2 Acetamido 2 4 Bromophenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. DFT calculations have been successfully applied to study related acetic acid derivatives, providing reliable results that align with experimental findings. nih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. For a molecule like 2-Acetamido-2-(4-bromophenyl)acetic acid, with several rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

The analysis would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on similar phenylacetic acid derivatives have determined the twist of the carboxyl group relative to the benzene (B151609) ring plane. nih.gov These parameters are essential for understanding the molecule's stability and physical properties. While specific DFT data for 2-Acetamido-2-(4-bromophenyl)acetic acid is not available in the cited literature, the expected output from such a calculation is illustrated in the table below.

Interactive Table 1: Predicted Geometric Parameters for 2-Acetamido-2-(4-bromophenyl)acetic acid from a Hypothetical DFT Calculation. (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| C-N (amide) | ~1.37 Å | |

| Bond Angle | O=C-O (carboxyl) | ~125° |

| C-N-C (amide) | ~122° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are a standard method for computing these orbital energies and visualizing their electron density distributions. For related compounds, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. nih.gov

Interactive Table 2: Frontier Molecular Orbital Properties from a Hypothetical DFT Calculation. (Note: This table is illustrative and does not represent actual calculated data.)

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Correlates with chemical reactivity and stability. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions. libretexts.org They illustrate the electrostatic potential on the surface of the molecule, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For 2-Acetamido-2-(4-bromophenyl)acetic acid, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and acetamido groups, indicating these are the primary sites for electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the carboxylic acid and amide groups, highlighting their role as hydrogen bond donors.

Based on the HOMO and LUMO energy values obtained from DFT calculations, various global reactivity descriptors can be calculated. These descriptors quantify the reactivity of a molecule and include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Global Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons.

These quantum chemical descriptors provide a quantitative framework for predicting how 2-Acetamido-2-(4-bromophenyl)acetic acid would behave in various chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational dynamics and flexibility of a molecule in different environments (e.g., in solution). springernature.com

For 2-Acetamido-2-(4-bromophenyl)acetic acid, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations and the energy barriers for transition between them. nih.govmdpi.com This is particularly important for understanding how the molecule's shape changes over time, which can influence its interactions with other molecules, such as biological receptors. The simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a dynamic picture of the molecule's structure. ualberta.ca

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. nih.gov It provides a localized picture of the electron density, describing it in terms of Lewis-like structures with localized bonds and lone pairs.

Prediction of Spectroscopic Parameters through Computational Methods

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the specific compound 2-Acetamido-2-(4-bromophenyl)acetic acid. While computational and quantum chemical studies are commonly employed to predict the spectroscopic parameters of novel compounds, no specific studies containing detailed research findings or data tables for 2-Acetamido-2-(4-bromophenyl)acetic acid could be located.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting a range of spectroscopic data, including:

Infrared (IR) and Raman Spectroscopy: These methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. This allows for the assignment of specific vibrational modes to the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insights into the electronic structure and chromophores present in the molecule.

The application of these computational techniques to 2-Acetamido-2-(4-bromophenyl)acetic acid would involve creating a 3D model of the molecule and performing calculations to determine its optimized geometry and electronic properties. From this, its theoretical spectroscopic data could be generated. However, at present, the results of such a study for this specific compound have not been published in the accessible scientific literature.

Therefore, a detailed discussion of research findings and the presentation of data tables for the predicted spectroscopic parameters of 2-Acetamido-2-(4-bromophenyl)acetic acid is not possible at this time.

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 2 4 Bromophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation, providing pathways to a variety of derivatives.

Esterification Reactions

The carboxylic acid moiety of 2-Acetamido-2-(4-bromophenyl)acetic acid can be converted to its corresponding ester through several established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-driven process, and to achieve high yields of the ester, it is typical to use a large excess of the alcohol or to remove the water formed during the reaction.

The mechanism of Fischer esterification proceeds through several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product.

| Reaction | Reagents | Product | Description |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl 2-Acetamido-2-(4-bromophenyl)acetate | An acid-catalyzed equilibrium reaction for the formation of esters from carboxylic acids and alcohols. |

Amidation Reactions

The carboxylic acid group can also be transformed into an amide via reaction with a primary or secondary amine. Direct amidation by heating a carboxylic acid with an amine is often inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated to increase its reactivity.

Modern synthetic methods often employ coupling agents or catalysts to facilitate amide bond formation under milder conditions. Boron-based catalysts, for instance, have been shown to be effective for the direct amidation of carboxylic acids. The reaction mechanism is thought to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. This method is advantageous as it often proceeds under relatively mild conditions and is tolerant of various functional groups. The integrity of stereogenic centers is typically preserved in boric acid-catalyzed amidation reactions.

| Reaction | Reagents/Catalysts | Product | Description |

| Direct Amidation | Amine (R-NH₂), Boron-based catalyst (e.g., Boric Acid) | N-substituted 2-Acetamido-2-(4-bromophenyl)acetamide | A catalyzed reaction that forms an amide bond directly from a carboxylic acid and an amine under mild conditions. |

Transformations at the Acetamide (B32628) Group

The acetamide functional group consists of an amide linkage that can also participate in chemical reactions, notably hydrolysis, and potentially acylation under specific conditions.

Acylation Reactions

The nitrogen atom of the acetamide group in 2-Acetamido-2-(4-bromophenyl)acetic acid is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. As a result, further acylation at this nitrogen to form an imide is challenging under standard acylation conditions. Such reactions typically require highly reactive acylating agents and often the use of a strong base to deprotonate the amide nitrogen, increasing its nucleophilicity.

Hydrolysis Pathways and Mechanism

The acetamide group can be hydrolyzed back to an amino group and acetic acid under either acidic or basic conditions. This reaction effectively removes the acetyl protecting group from the alpha-amino acid core.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, forming a tetrahedral intermediate. Following a proton transfer, the nitrogen atom is converted into a good leaving group (as an amine), which is subsequently eliminated. The final step is deprotonation of the resulting carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the amide anion as the leaving group. The amide anion is a strong base and is subsequently protonated by the carboxylic acid formed, or by water, to yield the free amine. This process is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a key feature of the molecule, providing a reactive handle for carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom can be substituted or used in coupling reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, making it a valuable intermediate in the synthesis of more complex molecules. tandfonline.com

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nobelprize.org For substrates like 2-Acetamido-2-(4-bromophenyl)acetic acid, the aryl bromide functionality is well-suited for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds. Studies on related compounds like 4-bromophenylacetic acid have shown high yields in Suzuki coupling reactions with various aryl boronic acids. rsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgrug.nl

| Reaction | Reagents/Catalysts | Product Type | Description |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Acetamido-2-(4'-substituted-biphenyl-4-yl)acetic acid | Forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. wikipedia.org |

| Buchwald-Hartwig Amination | Amine (R₂NH), Palladium catalyst, Base | 2-Acetamido-2-(4-(dialkylamino)phenyl)acetic acid | Forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of 2-Acetamido-2-(4-bromophenyl)acetic acid, the phenyl ring is not strongly activated towards traditional SNAr reactions. The acetamido and acetic acid groups are not sufficiently electron-withdrawing to facilitate the addition-elimination mechanism characteristic of SNAr. However, under specific conditions, such as the use of strong nucleophiles or high temperatures, displacement of the bromide may be possible, although such reactions are not commonly reported for this specific substrate.

Mechanistically, a classical SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is influenced by the nature of the leaving group, with halides having reactivity in the order of F > Cl > Br > I, and the strength of the electron-withdrawing substituents.

Due to the lack of strong activating groups, alternative pathways for nucleophilic substitution, such as those proceeding via a benzyne (B1209423) intermediate or radical mechanisms, could be considered, though these are less common for simple aryl bromides under standard nucleophilic substitution conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

The bromine atom on the phenyl ring of 2-Acetamido-2-(4-bromophenyl)acetic acid makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. thermofisher.com

The Suzuki–Miyaura coupling, which typically employs a palladium catalyst, is a widely used method to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org The general catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Acetamido-2-(4-bromophenyl)acetic acid, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

A variety of boronic acids or their esters can be used as coupling partners, allowing for the synthesis of a diverse range of biaryl compounds and other substituted aromatics. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates. While specific studies on 2-Acetamido-2-(4-bromophenyl)acetic acid are not extensively documented, the reactivity of the 4-bromophenyl moiety is well-established in Suzuki-Miyaura reactions. wikipedia.org

The following table illustrates typical conditions for Suzuki-Miyaura reactions involving aryl bromides, which can be extrapolated to the target molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh3)4 | PPh3 (as part of catalyst) | K3PO4 | 1,4-Dioxane | 70-80 |

| Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 100 |

| PdCl2(dppf) | dppf (as part of catalyst) | Na2CO3 | DME/H2O | 80 |

Other notable cross-coupling reactions applicable to this substrate include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, each providing a pathway to different classes of compounds.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In transformations involving the aromatic ring of 2-Acetamido-2-(4-bromophenyl)acetic acid, the directing effects of the substituents play a critical role. The existing bromine atom and the 2-acetamido-2-acetic acid group will influence the position of any further substitution on the ring. The acetamido group is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. quizlet.com However, the steric bulk of the entire substituent at position 1 may hinder substitution at the ortho positions (2 and 6), potentially favoring substitution at the other available positions.

Stereoselectivity is the preferential formation of one stereoisomer over another. 2-Acetamido-2-(4-bromophenyl)acetic acid is a chiral molecule, with a stereocenter at the carbon atom bearing the acetamido and carboxylic acid groups. Therefore, reactions involving this chiral center or the synthesis of this molecule can exhibit stereoselectivity.

For instance, the synthesis of enantiomerically pure 2-Acetamido-2-(4-bromophenyl)acetic acid would require either a stereoselective synthesis or the resolution of a racemic mixture. Stereoselective syntheses often employ chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. In reactions where the existing stereocenter can influence the formation of a new stereocenter, diastereoselectivity would be a key consideration. The development of tandem catalysis, merging transition metal and Lewis base catalysis, has enabled the enantioselective synthesis of complex α-amino acid derivatives. acs.org

2 Acetamido 2 4 Bromophenyl Acetic Acid As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Syntheses

While 2-Acetamido-2-(4-bromophenyl)acetic acid, an N-acylated alpha-amino acid, is structurally suited to be a precursor in complex syntheses, specific examples in the scientific literature are not readily found. In principle, this compound possesses several reactive sites: the carboxylic acid group, the amide linkage, the alpha-proton, and the brominated aromatic ring.

The parent compound, 4-Bromophenylacetic acid, is a known key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). quickcompany.in It serves as a starting material for drugs such as Bilastine and Fexofenadine. quickcompany.in The synthetic utility of related N-acetyl amino acids, like N-acetylglycine, is also well-documented, where they serve as building blocks for more complex molecules, including other amino acids like phenylalanine. google.com

The presence of the bromo-phenyl group suggests its potential use in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. However, specific studies employing 2-Acetamido-2-(4-bromophenyl)acetic acid in such advanced synthetic routes have not been identified in the available research.

Building Block for the Synthesis of Heterocyclic Compounds

The structure of 2-Acetamido-2-(4-bromophenyl)acetic acid makes it a plausible candidate for the synthesis of various heterocyclic compounds. N-acyl-alpha-amino acids are well-known precursors for five-membered heterocycles like oxazolones (azlactones), which are themselves versatile intermediates for synthesizing peptides, other amino acids, and various heterocyclic systems. The general synthesis involves the cyclization of the N-acyl amino acid, often using a dehydrating agent like acetic anhydride (B1165640). orgsyn.org

Furthermore, related bromophenyl-containing carboxylic acids have been successfully used as precursors for a wide range of heterocycles. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid is used to generate pyrimidine (B1678525) thiones, pyranes, and pyridines. researchgate.netekb.eg Similarly, 2-(2-Bromophenyl)acetic acid has applications in the synthesis of quinoxalinediones, quinolones, and benzodiazepine (B76468) derivatives. nih.gov Despite these precedents with analogous structures, specific, documented examples of cyclization reactions starting from 2-Acetamido-2-(4-bromophenyl)acetic acid to form distinct heterocyclic systems are not detailed in the available scientific literature.

Derivatization Strategies for Structural Diversification

Structural diversification of 2-Acetamido-2-(4-bromophenyl)acetic acid can be achieved by targeting its primary functional groups.

Esterification: The carboxylic acid moiety is the most common site for derivatization. Standard esterification procedures, such as the Fischer-Speier method using an alcohol in the presence of an acid catalyst, would convert the carboxylic acid to its corresponding ester. This modification alters the compound's polarity and solubility and can be used as a protecting group strategy in a multi-step synthesis.

Amide Bond Formation: The carboxyl group can also be converted into a new amide by coupling it with a primary or secondary amine. This reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to facilitate the formation of the new amide bond.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a key site for diversification. As mentioned, it can participate in various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at the para-position, leading to a wide array of structurally diverse compounds.

While these strategies are chemically sound and widely practiced in organic synthesis, the table below illustrates these potential derivatization reactions hypothetically, as specific research applying these techniques to 2-Acetamido-2-(4-bromophenyl)acetic acid is not available in the surveyed literature.

| Reaction Type | Reagents | Potential Product | Purpose of Derivatization |

|---|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ | Methyl 2-acetamido-2-(4-bromophenyl)acetate | Increase lipophilicity; Protecting group |

| Amide Coupling | Benzylamine, EDC, HOBt | N-benzyl-2-acetamido-2-(4-bromophenyl)acetamide | Introduce new functional groups; Peptide synthesis |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Acetamido-2-(biphenyl-4-yl)acetic acid | Form C-C bonds; Create biaryl structures |

Supramolecular Chemistry and Crystal Engineering of 2 Acetamido 2 4 Bromophenyl Acetic Acid and Its Analogs

Hydrogen Bonding Interactions and Network Formation

Hydrogen bonds are the most influential interactions in directing the assembly of molecules in the crystal lattice of 2-Acetamido-2-(4-bromophenyl)acetic acid and its analogs. The presence of both carboxylic acid and acetamido functional groups provides multiple donor (O-H, N-H) and acceptor (C=O) sites, leading to robust and predictable supramolecular patterns.

A predominant and characteristic feature in the crystal structures of related carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. nih.govnih.gov This interaction is described by the graph-set notation R²₂(8) and is a highly reliable supramolecular synthon in crystal engineering. nih.gov

Beyond this primary dimer formation, the acetamido group plays a crucial role in extending the structure into higher dimensions. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. In the crystal structure of an analog, 2-(4-bromobenzenesulfonamido)acetic acid, these carboxylic acid dimers are further linked by N-H···O interactions involving the carbonyl oxygen and the amide hydrogen atoms. nih.gov This secondary interaction connects the dimers into ribbon-like structures. nih.gov These ribbons can be further interlinked by weaker C-H···O interactions, ultimately building a three-dimensional network. nih.gov

In other related structures, such as N-(4-bromophenyl)acetamide, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net Similarly, in 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, molecules are linked into layers by a combination of N-H···O and C-H···O hydrogen bonds. researchgate.net The specific network motif that forms—whether it be dimers, chains, ribbons, or layers—is dependent on the interplay between the various functional groups present in the molecule and the steric demands of the substituents.

Table 1: Examples of Hydrogen Bonding in Analogs

| Compound | Hydrogen Bond Type | Supramolecular Motif | Resulting Network |

|---|---|---|---|

| 2-(2-Bromophenyl)acetic acid | O-H···O, C-H···O | Centrosymmetric dimers | Layers nih.gov |

| 2-(4-Bromobenzenesulfonamido)acetic acid | O-H···O, N-H···O, C-H···O | Dimers linked into ribbons | 3-D Network nih.gov |

| N-(4-Bromophenyl)acetamide | N-H···O | Chains | 1-D Chains researchgate.net |

| 2-(4-Bromophenyl)acetohydrazide | N-H···O, N-H···N | R²₂(7) and R³₂(7) rings | 2-D Network researchgate.net |

Halogen Bonding Interactions within Crystal Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. In molecules like 2-Acetamido-2-(4-bromophenyl)acetic acid, the bromine atom can participate in such interactions, influencing the crystal packing.

While the primary forces in the crystal packing of these compounds are typically hydrogen bonds, halogen bonds can serve as important secondary interactions that provide additional stability and directional control to the solid-state assembly. For instance, in the crystal structure of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, the molecular packing is supported by C-H···Cl and C-H···F hydrogen bonds, but analogous Br···O or Br···N interactions are also plausible contributors to the lattice energy in similar brominated structures. researchgate.net The strength and geometry of a halogen bond (e.g., C-Br···O) depend on the polarizability of the halogen and the electronegativity of the atom it is bonded to. These interactions are highly directional and can compete with or complement hydrogen bonds in the formation of supramolecular architectures.

π-Stacking and C-H···π Interactions in Solid-State Architectures

The presence of the 4-bromophenyl ring in 2-Acetamido-2-(4-bromophenyl)acetic acid and its analogs allows for π-stacking and C-H···π interactions, which are crucial for the stabilization of the crystal structure. nih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor and points towards the electron-rich π-face of an aromatic ring. In the crystal structure of a monoclinic polymorph of N-(4-bromophenyl)acetamide, weak C-H···π interactions are present and contribute to the stability of the crystal packing, complementing the primary N-H···O hydrogen bond network. researchgate.net These interactions, while individually weak, can collectively provide significant stabilization to the three-dimensional crystal architecture.

Crystal Packing Analysis and Polymorphism Studies

The analysis of crystal packing reveals how individual molecules assemble into a periodic, three-dimensional lattice. This arrangement is the result of the combined effects of all intermolecular forces. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a direct consequence of the competition and balance between these different non-covalent interactions, which can lead to different packing arrangements with varying stabilities.

Different analogs of 2-Acetamido-2-(4-bromophenyl)acetic acid crystallize in various crystal systems and space groups, demonstrating the sensitivity of the crystal packing to even minor molecular modifications. For example, N-(4-bromophenyl)acetamide is known to exhibit polymorphism. Its room-temperature structure was reported in the orthorhombic space group Pna2₁, while a different polymorph, crystallized at 173 K, was determined to be in the monoclinic space group P2₁/c. researchgate.net This highlights how crystallization conditions can favor different packing motifs and intermolecular interactions, leading to distinct crystalline forms.

The crystallographic data for several related compounds are summarized below, illustrating the structural diversity in this family of molecules.

Table 2: Crystallographic Data for Analogs of 2-Acetamido-2-(4-bromophenyl)acetic acid

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z |

|---|---|---|---|---|---|---|

| N-(4-Bromophenyl)acetamide (Polymorph I) | C₈H₈BrNO | Orthorhombic | Pna2₁ | a = 9.87, b = 15.02, c = 5.92 | 877 | 4 |

| N-(4-Bromophenyl)acetamide (Polymorph II) | C₈H₈BrNO | Monoclinic | P2₁/c | a = 6.7250, b = 9.3876, c = 14.4434, β = 117.750° | 807 | 4 researchgate.net |

| 2-(2-Bromophenyl)acetic acid | C₈H₇BrO₂ | Monoclinic | P2₁/c | a = 8.9732, b = 5.9114, c = 15.8489, β = 99.529° | 829 | 4 nih.gov |

| 2-(4-Bromobenzenesulfonamido)acetic acid | C₈H₈BrNO₄S | Triclinic | Pī | a = 5.0042, b = 7.9997, c = 13.2289, α = 79.691°, β = 88.667°, γ = 81.404° | 515 | 2 nih.gov |

| 2-(4-Bromophenyl)acetohydrazide | C₈H₉BrN₂O | Monoclinic | P2₁ | a = 6.0798, b = 4.8565, c = 15.1126, β = 98.003° | 442 | 2 researchgate.net |

Co-crystallization and Host-Guest Chemistry Investigations

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a "coformer") into the crystal lattice in a stoichiometric ratio. nih.gov This approach allows for the rational design of multi-component crystalline materials with tailored properties by creating new combinations of supramolecular synthons.

For a molecule like 2-Acetamido-2-(4-bromophenyl)acetic acid, which possesses both hydrogen bond donor and acceptor sites, co-crystallization offers significant opportunities. It can be co-crystallized with other molecules (coformers) that have complementary functional groups, such as pyridines, amides, or other carboxylic acids. The goal is to form new, robust hydrogen-bonded networks that differ from those in the pure compound.

Common methods for preparing co-crystals include:

Solvent Evaporation: Dissolving the active compound and the coformer in a common solvent and allowing the solvent to evaporate slowly. nih.gov

Mechanochemical Grinding: Grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce the formation of the co-crystal. nih.gov

Slurry Co-crystallization: Stirring a suspension of the compound and coformer in a solvent where they have limited solubility. nih.gov

While specific co-crystallization studies on 2-Acetamido-2-(4-bromophenyl)acetic acid are not detailed in the provided search context, the principles of host-guest chemistry and co-crystal formation are broadly applicable. The molecular structure is suitable for forming complexes with various guest molecules, where the compound could act as a host, encapsulating a guest within cavities or channels in its crystal lattice, stabilized by the non-covalent interactions discussed previously.

Advanced Analytical Methodologies for 2 Acetamido 2 4 Bromophenyl Acetic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of 2-Acetamido-2-(4-bromophenyl)acetic acid by separating it from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 2-Acetamido-2-(4-bromophenyl)acetic acid. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering high resolution and sensitivity.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation of the target analyte from any potential impurities. iosrjournals.org Key aspects include the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength. For bromophenolic compounds, C8 or C18 columns are commonly used as the stationary phase. mdpi.com The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. mdpi.com Detection is typically performed using a UV detector, set at a wavelength where the analyte and its potential impurities exhibit strong absorbance. The purity is then assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acid modifier suppresses ionization of the carboxylic acid, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |

| Elution Mode | Gradient | Ensures efficient elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |

| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is generally suited for volatile and thermally stable compounds. 2-Acetamido-2-(4-bromophenyl)acetic acid, with its polar carboxylic acid and amide functional groups, has low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis. jfda-online.com

To overcome this limitation, chemical derivatization is employed. jfda-online.com This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net Common derivatization strategies for compounds containing carboxylic acid and amide groups include:

Silylation: This is a frequent approach where active hydrogens in the -COOH and -NH- groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

Alkylation/Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase volatility. nih.gov This is often followed by acylation of the amide group if necessary.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from derivatized impurities, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural confirmation and identification of unknown components. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Method | Reagent Example | Target Functional Group(s) |

|---|---|---|

| Silylation | BSTFA, MSTFA | Carboxylic Acid (-COOH), Amide (-NH-) |

| Alkylation (Esterification) | Methanolic HCl, Trimethylsilyldiazomethane | Carboxylic Acid (-COOH) |

Chiral Separation Techniques for Enantiomeric Purity

2-Acetamido-2-(4-bromophenyl)acetic acid contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity is critical in pharmaceutical contexts. sci-hub.ru

The most common and effective method for this is chiral HPLC. nih.govnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.edu The development of a chiral separation method involves screening various types of CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers.

A successful chiral separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, was achieved using a (R, R) Whelk-O1 column, which is a "pi-electron acceptor-donor" type of CSP. The separation was performed under normal-phase conditions using a mobile phase consisting of n-hexane, ethanol, and modifiers like trifluoroacetic acid and isopropyl amine. The resolution factor (Rs) between the two enantiomer peaks is a critical measure of separation quality, with a value greater than 1.5 generally considered indicative of baseline separation.

Other classes of CSPs that are widely used for chiral separations include those based on cyclodextrins, polysaccharides (cellulose or amylose (B160209) derivatives), and proteins. nih.gov

Table 3: Example of Chiral HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | (R, R) Whelk-O1 Chiral Stationary Phase | |

| Mobile Phase | n-Hexane / Ethanol / TFA / Isopropyl amine (95:5:0.1:0.025 v/v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 225 nm |

| Resolution (Rs) | > 2.5 | |

Spectrophotometric and Potentiometric Quantification Methods

Beyond chromatography, other analytical methods can be used for the quantification of 2-Acetamido-2-(4-bromophenyl)acetic acid.

Spectrophotometric Methods: UV-Vis spectrophotometry can be a simple and cost-effective method for quantification. researchgate.net A direct measurement can be made by dissolving the compound in a suitable solvent (like methanol or ethanol) and measuring its absorbance at its wavelength of maximum absorption (λmax), then calculating the concentration using a calibration curve based on the Beer-Lambert law.

For enhanced specificity or for analysis in complex matrices, a colorimetric reaction may be employed. For instance, a method developed for a similar acetamido-phenyl compound involved a condensation reaction with p-dimethylaminobenzaldehyde (DPMK) in an acidic medium to produce a distinctly colored product. nih.gov The intensity of the color, measured spectrophotometrically, is proportional to the concentration of the analyte. researchgate.netnih.gov

Potentiometric Methods: Potentiometric titration is a classic and highly accurate method for quantifying acidic or basic substances. The carboxylic acid functional group in 2-Acetamido-2-(4-bromophenyl)acetic acid allows for its quantification via an acid-base titration. sapub.org

In this method, a precisely weighed sample of the compound is dissolved in a suitable solvent (e.g., an alcohol-water mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The progress of the titration is monitored by measuring the pH of the solution with a pH meter as the titrant is added. The equivalence point—the point at which the acid has been completely neutralized by the base—is identified by a sharp inflection in the titration curve (a plot of pH vs. volume of titrant added). The concentration of the analyte can then be calculated based on the volume of titrant used to reach this point.

Exploration of 2 Acetamido 2 4 Bromophenyl Acetic Acid in Chemical Probe Research

Design Principles for Molecular Probes

The design of an effective molecular probe is a meticulous process that balances affinity, selectivity, and functionality. The core structure of 2-Acetamido-2-(4-bromophenyl)acetic acid offers several key features that can be exploited in probe design. The acetamido group can participate in hydrogen bonding, a crucial interaction for binding to protein targets. The phenylacetic acid core provides a rigid framework that can be systematically modified to optimize interactions with a binding site.

The bromine atom on the phenyl ring is a particularly noteworthy feature. Halogen atoms, such as bromine, can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity. Furthermore, the position of the bromine atom at the para position influences the electronic properties of the phenyl ring and can direct the orientation of the molecule within a binding pocket. Structure-activity relationship (SAR) studies on related scaffolds, such as 2-phenylaminophenylacetic acid derivatives, have demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of biological activity and target selectivity. For instance, the presence of halogen or alkyl substituents can significantly impact the potency of enzyme inhibition. researchgate.net

Another key design principle is the incorporation of a reporter group or a reactive moiety. While 2-Acetamido-2-(4-bromophenyl)acetic acid itself is not a probe, it can be chemically modified to include fluorescent tags, photoaffinity labels, or biotin groups, transforming it into a tool for visualizing, isolating, and identifying its binding partners. The carboxylic acid group provides a convenient handle for such chemical modifications.

Table 1: Key Structural Features of 2-Acetamido-2-(4-bromophenyl)acetic acid and Their Potential Roles in Molecular Probe Design

| Structural Feature | Potential Role in Probe Function |

| Acetamido Group | Hydrogen bond donor/acceptor, contributing to binding affinity. |

| Phenylacetic Acid Core | Rigid scaffold for predictable binding orientation. |

| 4-Bromophenyl Group | Potential for halogen bonding, enhancing affinity and selectivity. |

| Carboxylic Acid | Site for chemical modification to attach reporter or reactive groups. |

Application in Enzyme Mechanism Studies as a Chemical Tool

Chemical probes are invaluable for dissecting the intricacies of enzyme mechanisms. A molecule like 2-Acetamido-2-(4-bromophenyl)acetic acid could be developed into a chemical tool to study enzymes by acting as an inhibitor, a substrate mimic, or a covalent modifier.

As an inhibitor, a probe derived from this scaffold could be used to block the active site of an enzyme, allowing researchers to study the physiological consequences of inhibiting that enzyme's activity. The design of such an inhibitor would be guided by the principles of rational drug design, where the probe's structure is optimized to fit the enzyme's active site with high affinity and selectivity. For example, research on novel inhibitors for enzymes like BRAFV600E has shown that the 2-acetamido scaffold can be a key pharmacophore for achieving potent and selective inhibition. nih.gov

Furthermore, by incorporating a reactive group, a probe based on 2-Acetamido-2-(4-bromophenyl)acetic acid could be designed to covalently bind to a specific residue within the enzyme's active site. This would allow for the identification of key catalytic or binding residues, providing critical insights into the enzyme's mechanism of action.

Investigation of Receptor Interactions using Chemical Probes

Understanding how ligands bind to and modulate the function of receptors is a fundamental goal in pharmacology. Chemical probes provide a powerful means to investigate these interactions. A probe developed from the 2-Acetamido-2-(4-bromophenyl)acetic acid scaffold could be used to characterize receptor binding sites and to study the conformational changes that occur upon ligand binding.

For instance, a fluorescently labeled version of the compound could be used in fluorescence polarization or FRET-based assays to monitor its binding to a receptor in real-time. By systematically altering the structure of the probe, researchers can map the key interactions that govern ligand recognition and affinity. Studies on the structure-activity relationship of fenamates as ion channel activators have revealed that even minor modifications to the core structure can have profound effects on their interaction with the target receptor. nih.gov

Moreover, photoaffinity labeling, where a photoreactive group is incorporated into the probe, can be employed to covalently crosslink the probe to its receptor upon photoactivation. Subsequent proteomic analysis can then identify the specific receptor protein and even the amino acid residues at the binding site.

Utility in Ligand Binding Assays as a Chemical Tool

Ligand binding assays are essential for screening compound libraries and for determining the affinity of new drug candidates for their targets. Chemical probes with well-characterized binding properties are often used as reference compounds in these assays.

A probe based on 2-Acetamido-2-(4-bromophenyl)acetic acid, once its target and binding affinity are established, could serve as a valuable tool in competitive binding assays. In this type of assay, the probe competes with other unlabeled ligands for binding to the target protein. By measuring the displacement of the probe, the affinity of the test compounds can be determined. The development of such assays is a critical step in the drug discovery process.

The utility of a compound in such assays is dependent on its specific binding characteristics. The combination of the acetamido, bromophenyl, and carboxylic acid moieties in 2-Acetamido-2-(4-bromophenyl)acetic acid provides a unique chemical signature that could be leveraged for developing highly specific binding assays for a particular biological target.

Future Directions in Chemical Research Pertaining to 2 Acetamido 2 4 Bromophenyl Acetic Acid

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of pharmaceutical intermediates like 2-Acetamido-2-(4-bromophenyl)acetic acid is an area ripe for the application of green chemistry principles. nih.govsyrris.com Future research will likely focus on moving beyond traditional multi-step syntheses, which often have a poor atom economy, towards more efficient and environmentally benign methodologies. jocpr.com

Key research objectives could include:

One-Pot Synthesis: Designing a streamlined process where 4-bromobenzaldehyde (B125591), an amine source, and an acetylating agent react in a single vessel to form the final product. This would minimize waste from intermediate purification steps and reduce solvent usage. nih.gov

Catalytic Approaches: Investigating the use of novel catalysts to improve reaction efficiency and selectivity. skpharmteco.com This could involve developing heterogeneous catalysts that are easily recoverable and reusable, or biocatalysts (enzymes) that can operate under mild, aqueous conditions.

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials. For instance, research into the green synthesis of N-acetylglycine from N-acetyl glucosamine, derived from chitin (B13524) biomass, provides a template for developing more sustainable routes to N-acetylated amino acids. rsc.orgresearchgate.net

A comparative analysis of a hypothetical traditional route versus a potential green route is presented below.

| Feature | Hypothetical Traditional Synthesis | Hypothetical Green Synthesis |

| Starting Materials | 4-Bromotoluene (B49008), multiple reagents | 4-Bromobenzaldehyde, renewable amine source |

| Key Principles | Multi-step, intermediate isolation | One-pot, catalytic |

| Atom Economy | Low to moderate | High |

| Solvent Use | High, often hazardous solvents | Minimal, potentially water or benign solvents |

| Waste Generation | Significant byproduct formation | Minimized waste |

Deeper Computational Exploration of Reactive Intermediates and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. researchgate.net Future research on 2-Acetamido-2-(4-bromophenyl)acetic acid would benefit immensely from a detailed computational investigation of its synthesis and reactivity. Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway.

Transition State Theory (TST) provides a framework for understanding the kinetics of chemical reactions by examining the high-energy transition state between reactants and products. fiveable.mewikipedia.orgsolubilityofthings.com For this compound, computational studies could:

Map Potential Energy Surfaces: To identify the most energetically favorable reaction pathways for its synthesis.

Characterize Transition States: Elucidate the structure of activated complexes, which is crucial for understanding reaction rates and selectivity. fiveable.meox.ac.uk

Predict Reactivity: Model how the electronic properties conferred by the bromine atom and the acetamido group influence the molecule's reactivity in subsequent transformations.

The following table outlines potential areas of computational focus.

| Computational Method | Research Target | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism of synthesis | Identification of lowest energy pathway, prediction of side products |

| Transition State Theory (TST) | Rate-determining step analysis | Understanding factors that control reaction speed and efficiency |

| Molecular Dynamics (MD) | Solvation effects | Optimization of solvent systems for improved yield and purity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions | Elucidating the role of halogen and hydrogen bonds in molecular stability |

Design of Advanced Molecular Architectures through Rational Derivatization

Rational derivatization is a cornerstone of modern drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. nih.gov The structure of 2-Acetamido-2-(4-bromophenyl)acetic acid offers multiple points for modification to create novel molecular architectures with tailored functions. Structure-activity relationship (SAR) studies would be essential to guide these efforts. nih.govresearchgate.netnih.gov

Future research could explore:

Modification of the Carboxylic Acid: Conversion to esters, amides, or other functional groups to alter solubility, polarity, and biological activity.

Alteration of the Acetamido Group: Replacing the acetyl group with other acyl moieties to probe interactions with biological targets or influence self-assembly properties.

Exploitation of the Bromine Atom: Using the bromine atom as a handle for cross-coupling reactions to introduce new aryl or alkyl groups. The bromine also offers the potential for halogen bonding, a significant non-covalent interaction that can be exploited in rational drug design to enhance binding affinity and selectivity. acs.orgnih.govresearchgate.net

This table presents hypothetical derivatives and their potential applications.

| Derivative Type | Modification Site | Potential Application Area |

| Ester Prodrugs | Carboxylic acid | Pharmaceutical development (improved bioavailability) |

| Polymerizable Amides | Carboxylic acid | Materials science (functional polymers) |

| Fluorinated Analogues | Phenyl ring | Agrochemicals, pharmaceuticals (metabolic stability) |

| Biaryl Derivatives | Bromine atom (via cross-coupling) | Liquid crystals, organic electronics |

Investigation of New Supramolecular Assemblies and Material Applications

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov The combination of a carboxylic acid, an amide, and a bromine atom makes 2-Acetamido-2-(4-bromophenyl)acetic acid an excellent candidate for building complex supramolecular assemblies. These assemblies are held together by a network of non-covalent interactions, including hydrogen bonds (from the acid and amide groups) and halogen bonds (from the bromine atom). nih.gov

Prospective research in this area includes:

Co-crystal Formation: Combining the molecule with other complementary compounds to form co-crystals with unique physical properties, such as altered solubility or melting points.

Self-Assembly into Nanostructures: Investigating the conditions under which the molecule self-assembles into ordered structures like fibers, ribbons, or gels, potentially leading to new biomaterials.

Functional Organic Materials: Exploring the use of this compound as a building block (tecton) for functional materials such as porous metal-organic frameworks (MOFs) or organic semiconductors. researchgate.netmdpi.comnih.govusherbrooke.ca

Potential supramolecular structures and their hypothetical applications are outlined below.

| Supramolecular Structure | Key Driving Interactions | Hypothetical Application |

| 1D Polymeric Chains | Carboxylic acid dimers (H-bonding) | Anisotropic conductive materials |

| 2D Layered Sheets | Amide-amide (H-bonding), Halogen bonding | Gas separation membranes |

| 3D Porous Networks | H-bonding and Halogen bonding | Catalysis, molecular storage |

| Hydrogels | Self-assembly in aqueous media | Drug delivery, tissue engineering |

Expansion of Chemical Probe Applications for Fundamental Chemical and Biological Inquiry

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.govox.ac.uk The structural motifs within 2-Acetamido-2-(4-bromophenyl)acetic acid suggest its potential as a scaffold for the development of novel chemical probes. The bromophenyl group is of particular interest, as bromodomains—protein modules that recognize acetylated lysine (B10760008) residues—are important targets in drug discovery.

Future research could focus on:

Fragment-Based Screening: Using the core molecule as a starting point in fragment-based approaches to discover inhibitors for bromodomain-containing proteins or other enzyme families. nih.gov

Developing Selective Inhibitors: Systematically modifying the structure to optimize potency and selectivity for a single biological target. The N-acetyl group mimics acetylated lysine, which could be a key recognition element. nih.gov

Mechanistic Studies: Employing derivatives of this compound to investigate biological pathways. The bromine atom can also serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes, aiding in the elucidation of binding modes.

This table outlines key considerations for developing the compound into a chemical probe.

| Probe Characteristic | Relevance of 2-Acetamido-2-(4-bromophenyl)acetic acid | Research Goal |

| Potency | The core structure provides a scaffold for optimization. | Achieve nanomolar affinity for the target protein. |

| Selectivity | The combination of functional groups can be tuned. | Ensure specific interaction with the target over other related proteins. |